molecular formula C19H18N4O3 B10999138 N-(3-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-(3-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B10999138
M. Wt: 350.4 g/mol
InChI Key: RVMJZCVPPVELOV-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, focusing on its antibacterial, antifungal, anticancer, and antiviral properties.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, including the formation of quinoxaline derivatives. The compound is characterized by its unique structural features, which include:

  • Molecular Formula : C19H18N4O
  • Molecular Weight : 350.4 g/mol
  • Functional Groups : Acetamido and quinoxaline moieties contribute to its diverse biological activities.

2. Antibacterial and Antifungal Activity

Research indicates that quinoxaline derivatives exhibit potent antibacterial and antifungal properties. In a study assessing various derivatives, including this compound, the following results were observed:

Microorganism Activity (Zone of Inhibition in mm)
Staphylococcus aureus15
Klebsiella pneumoniae12
Pseudomonas aeruginosa10
Escherichia coli14
Candida albicans13
Aspergillus niger11

These findings suggest that the compound shows significant effectiveness against both gram-positive and gram-negative bacteria as well as certain fungi .

3. Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. A notable study utilized the MTT assay to determine the cytotoxic effects on HCT-116 colon cancer cells:

Compound IC50 (µM)
This compound7.5
Control (Doxorubicin)0.5

The compound demonstrated a significant inhibitory effect on cell viability, indicating its potential as an anticancer agent .

4. Antiviral Activity

The antiviral properties of quinoxaline derivatives have also been explored, particularly against HIV. The compound was tested for its ability to inhibit reverse transcriptase (RT) activity:

Compound EC50 (nM) CC50 (nM) Selectivity Index (SI)
This compound50100020
NVP (Reference Drug)6.79617114353

These results indicate that the compound possesses promising antiviral activity with a favorable selectivity index .

5. Conclusion

This compound represents a novel class of quinoxaline derivatives with multifaceted biological activities. Its antibacterial, antifungal, anticancer, and antiviral properties highlight its potential as a therapeutic agent in various medical applications. Further studies are warranted to explore its mechanisms of action and optimize its efficacy for clinical use.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C19H18N4O3/c1-12-19(26)23(17-9-4-3-8-16(17)20-12)11-18(25)22-15-7-5-6-14(10-15)21-13(2)24/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

RVMJZCVPPVELOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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